molecular formula C16H19ClSi B14695228 Butyl(chloro)diphenylsilane CAS No. 24635-48-1

Butyl(chloro)diphenylsilane

Cat. No.: B14695228
CAS No.: 24635-48-1
M. Wt: 274.86 g/mol
InChI Key: GTXRYQGMNAPQDP-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Contemporary Synthetic Chemistry

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are pivotal in modern synthetic chemistry. wikipedia.org Their unique chemical and physical properties, which differ significantly from their carbon analogues, offer novel opportunities in drug discovery, materials science, and catalysis. acs.orgnih.gov The enhanced lipophilicity of organosilicon molecules often leads to improved cell and tissue penetration, a valuable attribute in medicinal chemistry. acs.org Furthermore, the distinct bond polarization and increased bond lengths in organosilicon compounds can influence molecular conformation and reactivity in predictable ways. acs.org These compounds are not merely passive scaffolds but can also act as potent catalysts and reactive intermediates in a variety of chemical transformations. researchgate.net

The Pivotal Role of Silyl (B83357) Protecting Groups in Multi-Step Organic Synthesis

In the intricate process of synthesizing complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. libretexts.orglibretexts.org This is the essential role of a protecting group. libretexts.orglibretexts.org Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability under a range of reaction conditions, and selective removal. libretexts.orgmasterorganicchemistry.com The choice of a specific silyl protecting group is crucial and depends on the stability required for subsequent reaction steps. harvard.edu The ability to selectively deprotect one silyl ether in the presence of others, a concept known as orthogonality, is a powerful strategy in multi-step synthesis. numberanalytics.com

Overview of Butyl(chloro)diphenylsilane as a Versatile Organosilicon Reagent

This compound, often abbreviated as TBDPSCl, is a silylating reagent that introduces the tert-butyldiphenylsilyl (TBDPS) protecting group. scbt.com This group is particularly valued for its substantial steric bulk and high stability. The TBDPS group exhibits significantly greater stability towards acidic conditions compared to other common silyl ethers like trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBS). harvard.edu This robustness allows for a wider range of chemical manipulations on the protected molecule without premature cleavage of the silyl ether.

The versatility of this compound extends beyond its role as a protecting agent. It serves as a key raw material and precursor in the synthesis of various organic compounds and pharmaceutical intermediates. lookchem.comchemicalbook.com For instance, it is utilized in the synthesis of interphenylene phenyloxazoles, which have shown potential in treating circulatory disorders. lookchem.comhsppharma.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 58479-61-1 thermofisher.com
Molecular Formula C16H19ClSi scbt.com
Molecular Weight 274.86 g/mol scbt.com
Appearance Colorless to light yellow or pale brown liquid lookchem.comchemicalbook.comhsppharma.com
Boiling Point 90 °C at 0.01 mmHg hsppharma.comsigmaaldrich.com
Density 1.057 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Index n20/D 1.568 lookchem.comchemicalbook.comsigmaaldrich.com
Solubility Miscible with most organic solvents; reacts with water lookchem.comhsppharma.com

Detailed Research Findings

The application of this compound as a protecting group for alcohols is a well-established and extensively documented procedure in organic synthesis. The reaction typically involves treating the alcohol with this compound in the presence of a base, such as imidazole (B134444), in an appropriate solvent like dimethylformamide (DMF). uwindsor.ca The base facilitates the formation of the alkoxide and neutralizes the hydrochloric acid byproduct. libretexts.org

Recent research has focused on developing more efficient and milder methods for the introduction of the TBDPS group. For example, the use of catalysts like ammonium (B1175870) nitrate (B79036) or ammonium perchlorate (B79767) in DMF has been shown to provide excellent yields of the corresponding silyl ethers in a significantly shorter reaction time. lookchem.com

The stability of the TBDPS group is a key advantage. It is considerably more resistant to acidic hydrolysis than many other silyl ethers, allowing for selective deprotection when multiple silyl groups are present in a molecule. harvard.edu Deprotection of the TBDPS ether is typically achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally strong silicon-fluoride bond. harvard.eduuwindsor.ca

Beyond its protective role, this compound is a valuable synthetic intermediate. It is used in the preparation of key intermediates for the synthesis of mono-O-protected pyrimidine (B1678525) acyclic nucleosides and in the synthesis of certain carbohydrate derivatives. lookchem.comchemicalbook.com Its use in the synthesis of fluorene-based polyimides has also been explored to improve the optical and dielectric properties of the resulting films. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24635-48-1

Molecular Formula

C16H19ClSi

Molecular Weight

274.86 g/mol

IUPAC Name

butyl-chloro-diphenylsilane

InChI

InChI=1S/C16H19ClSi/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3

InChI Key

GTXRYQGMNAPQDP-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis Methodologies for Butyl Chloro Diphenylsilane

Investigation of Metal and Salt Catalysts (e.g., Sodium Sulfocyanide, Cuprous Chloride)

Research has shown that a mixture of sodium sulfocyanide and cuprous chloride can act as an effective catalyst for the reaction between the Grignard reagent and diphenyl dichlorosilane. google.com The use of cuprous chloride alone as a catalyst has been reported to result in a low yield of the desired product, around 20%. google.com However, when combined with sodium sulfocyanide in a 1:1 weight ratio, the product yield can be significantly increased to as high as 70%. google.com The catalytic system is thought to proceed through the formation of a pentacoordinate silane (B1218182) atom, which facilitates the reaction. google.com

Reactivity and Mechanistic Studies of Butyl Chloro Diphenylsilane

Silylation Reaction Mechanisms Mediated by Butyl(chloro)diphenylsilane

The primary reaction mediated by TBDPSCl is silylation, the introduction of a silyl (B83357) group onto a molecule. This process is fundamental for the temporary masking of reactive functional groups, allowing for chemical transformations on other parts of the molecule. chemicalbook.com

The silylation of alcohols and phenols with TBDPSCl is a cornerstone of protecting group chemistry. The generally accepted mechanism involves the nucleophilic attack of the oxygen atom from the hydroxyl group on the electrophilic silicon atom of TBDPSCl. fiveable.me This process is typically facilitated by a base, such as imidazole (B134444) or pyridine, in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (CH2Cl2). wikipedia.orgchemicalbook.com

The role of the base is crucial; it serves two main purposes:

Activation: The base can deprotonate the alcohol to form a more nucleophilic alkoxide ion, which accelerates the attack on the silicon center.

Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from catalyzing undesired side reactions or the cleavage of acid-sensitive groups, including the newly formed silyl ether itself. fiveable.me

A common and highly effective system for silylation involves using imidazole in DMF. nih.govresearchgate.net In this system, imidazole is believed to form a more reactive silyl-imidazolium intermediate with TBDPSCl. This intermediate is then readily attacked by the alcohol. The reaction proceeds smoothly for primary and secondary alcohols as well as phenols. organic-chemistry.orgorganic-chemistry.org However, due to the significant steric hindrance of the TBDPS group, tertiary alcohols are generally unreactive under these conditions. organic-chemistry.orgorganic-chemistry.org

The reaction can be summarized as follows: Step 1: Activation of TBDPSCl by base (e.g., Imidazole) R'3SiCl + Base -> [R'3Si-Base]+Cl-

Step 2: Nucleophilic attack by the alcohol ROH + [R'3Si-Base]+Cl- -> RO-SiR'3 + [H-Base]+Cl-

Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can also be employed, often in conjunction with a weaker base like triethylamine (B128534), to accelerate the reaction, particularly for less reactive or sterically hindered alcohols. wikipedia.orgchemicalbook.com

The utility of TBDPSCl extends beyond the protection of hydroxyl groups. It can react with a variety of other functional groups that possess an active hydrogen atom. chemimpex.comguidechem.com

Amines: Primary and secondary amines can be silylated to form N-silyl derivatives. The mechanism is analogous to that of alcohols, with the nitrogen atom acting as the nucleophile. This protection is useful for moderating the reactivity and basicity of amines during synthesis. chemimpex.comchemicalbook.com

Carboxylic Acids: Carboxylic acids react with TBDPSCl in the presence of a base to form silyl esters. innospk.comtandfonline.com These silyl esters are valuable intermediates, and their formation can be highly chemoselective. For instance, carboxylic acid functions can be selectively protected in the presence of secondary or tertiary hydroxyl groups. researchgate.net The reaction of silyl esters with reagents like oxalyl chloride provides a method for preparing acid chlorides under neutral conditions. acs.orgacs.org

Amides: Primary and secondary amides can also undergo N-silylation. The resulting silylated amides exhibit altered reactivity and can be used in various synthetic transformations. However, the reactivity is generally lower than for alcohols or amines. researchgate.net Certain acid-labile protecting groups, such as tert-butyldimethylsilyl (TBDMS), are known to be stable during some amide transformations. researchgate.net

Mercaptans (Thiols): Thiols are readily silylated to form silyl thioethers. The sulfur atom is a potent nucleophile, and the reaction proceeds efficiently, often under similar conditions to alcohol silylation. innospk.comresearchgate.net

A key advantage of the TBDPS protecting group is the high stability of the resulting silyl ethers. wikipedia.org This stability is attributed to the steric bulk of the tert-butyl and diphenyl groups, which shield the silicon-oxygen bond from both acidic and nucleophilic attack.

TBDPS ethers are significantly more stable to acidic hydrolysis than other common silyl ethers such as trimethylsilyl (B98337) (TMS) and even the relatively stable tert-butyldimethylsilyl (TBDMS) ethers. wikipedia.orgresearchgate.net For example, TBDPS groups are unaffected by conditions like 80% acetic acid, which readily cleaves TBDMS and other acid-labile groups. wikipedia.org They are also more resistant to acid hydrolysis than triisopropylsilyl (TIPS) ethers. wikipedia.org This differential stability allows for the selective deprotection of other silyl ethers while the TBDPS group remains intact. wikipedia.org

While stable to acid, TBDPS ethers are readily cleaved by fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF). nih.govresearchgate.net The exceptional strength of the silicon-fluorine bond provides the thermodynamic driving force for this deprotection reaction.

Table 1: Relative Stability of Common Silyl Ethers

Silyl GroupStability to AcidStability to BaseCleavage Conditions
Trimethylsilyl (TMS)Very LowLowMild acid or base, moisture
Triethylsilyl (TES)LowModerateAcid, Fluoride ion
tert-Butyldimethylsilyl (TBDMS)ModerateHighAcid, Fluoride ion
Triisopropylsilyl (TIPS)HighHighAcid, Fluoride ion
tert-Butyldiphenylsilyl (TBDPS)Very HighHighFluoride ion

This table provides a qualitative comparison of the stability of different silyl ethers under acidic and basic conditions. The TBDPS group exhibits the highest stability towards acid among these common protecting groups. wikipedia.org

Stereochemical Control and Selectivity in this compound Reactions

The steric properties of TBDPSCl are not only responsible for the stability of its ethers but also play a critical role in controlling the selectivity of its reactions.

The immense steric bulk of the TBDPS group, arising from the combination of a tert-butyl group and two phenyl rings, dictates its reactivity with different substrates. innospk.comwikipedia.org This steric hindrance is the basis for its remarkable selectivity. libretexts.org

The rate of silylation is highly sensitive to the steric environment of the hydroxyl group. Consequently, TBDPSCl reacts preferentially with less hindered hydroxyl groups. wikipedia.org The general order of reactivity is: Primary (1°) > Secondary (2°) >> Tertiary (3°)

This predictable selectivity allows for the protection of a primary alcohol in the presence of a secondary alcohol. wikipedia.orgnih.gov Furthermore, in cyclic systems such as carbohydrates, TBDPSCl can selectively protect an equatorial hydroxyl group over a more sterically hindered axial hydroxyl group. wikipedia.org The steric bulk can also influence the diastereoselectivity of reactions on adjacent centers, although the specific outcomes are highly substrate-dependent. acs.org

The predictable reactivity and differential stability of the TBDPS group enable a variety of chemo- and regioselective protection strategies.

Chemoselectivity: This refers to the selective reaction with one functional group in the presence of another. As mentioned, TBDPSCl can selectively silylate a primary alcohol over a secondary one, or an alcohol over a less reactive group. nih.gov Similarly, deprotection strategies can be designed to be chemoselective. For example, a TBDMS ether can be cleaved with mild acid, leaving a TBDPS ether in the same molecule untouched. wikipedia.org

Regioselectivity: This refers to the selective reaction at a specific position in a molecule. In polyol compounds, such as sugars, TBDPSCl is frequently used to selectively protect the primary hydroxyl group (e.g., at the C-6 position of a pyranose) in the presence of multiple secondary hydroxyl groups. nih.gov

Table 2: Examples of Selective Protection using TBDPSCl

Substrate TypeReactionSelectivity ObservedReference
Diol (Primary & Secondary)Silylation with TBDPSCl, Imidazole, DMFPreferential protection of the primary hydroxyl group. wikipedia.org, nih.gov
Carbohydrate (e.g., Methyl Glycoside)Silylation with TBDPSCl, Imidazole, DMFRegioselective protection of the primary C-6 hydroxyl group. nih.gov
Cyclic Diol (Axial & Equatorial)Silylation with TBDPSCl, Silver Nitrate (B79036)Preferential protection of the equatorial hydroxyl group. wikipedia.org
Molecule with TBDPS and TBDMS ethersDeprotection with mild acid (e.g., 80% Acetic Acid)Chemoselective cleavage of the TBDMS ether, leaving the TBDPS ether intact. wikipedia.org

Catalyzed Silylation Reactions Involving this compound

The silylation of alcohols with this compound, also known as tert-butyldiphenylchlorosilane (TBDPSCl), is a fundamental method for protecting hydroxyl groups in organic synthesis. chemicalbook.comlookchem.com This process is frequently catalyzed to enhance reaction rates and yields. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome.

Role of Lewis Base Catalysts (e.g., DMAP, Imidazole, Triethylamine, Sodium Hydride)

The silylation of alcohols is significantly accelerated by the presence of Lewis base catalysts. nih.gov These catalysts activate the silylating agent, making it more susceptible to nucleophilic attack by the alcohol. The general mechanism involves the formation of a highly reactive silylonium or silyl-catalyst adduct.

Commonly employed Lewis bases include 4-N,N-dimethylaminopyridine (DMAP), imidazole, and triethylamine. nih.govuni-muenchen.de The effectiveness of these catalysts is influenced by the solvent, with reactions often being faster in Lewis basic solvents like dimethylformamide (DMF) compared to less polar solvents such as chloroform (B151607) or dichloromethane. nih.gov An auxiliary base, such as triethylamine, is typically required to neutralize the hydrochloric acid generated during the reaction and drive it to completion. nih.gov

For instance, in the presence of a catalyst like DMAP, the silylation of an alcohol with TBDPSCl proceeds through the formation of a more reactive silylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to form the corresponding tert-butyldiphenylsilyl (TBDPS) ether.

While sodium hydride is a strong base rather than a classic Lewis base catalyst for this reaction, it can be used to deprotonate the alcohol first, forming a sodium alkoxide. This highly nucleophilic alkoxide then reacts with this compound. This stoichiometric use of a strong base is a common strategy for silylating less reactive or sterically hindered alcohols.

Table 1: Comparison of Lewis Base Catalysts in Silylation Reactions

Catalyst Role Typical Conditions
DMAP Nucleophilic catalyst, forms a highly reactive silylpyridinium intermediate. Catalytic amounts (e.g., 4 mol%) with an auxiliary base like triethylamine in solvents like CDCl3 or DMF. nih.govuni-muenchen.de
Imidazole Nucleophilic catalyst, similar mechanism to DMAP. Often used for its favorable reaction rates and handling properties. Used in conjunction with the silyl chloride in a suitable solvent like DMF.
Triethylamine Primarily acts as a stoichiometric base to neutralize HCl byproduct. Can also have a mild catalytic effect. Used in stoichiometric amounts relative to the silyl chloride. nih.govuni-muenchen.de
Sodium Hydride Acts as a strong base to deprotonate the alcohol, forming a more nucleophilic alkoxide. Used stoichiometrically in an anhydrous solvent like THF or DMF prior to the addition of the silyl chloride.

Promoter Effects in Enhancing Reaction Efficiency (e.g., Ammonium (B1175870) Nitrate, Silver Nitrate)

To further enhance the efficiency of silylation reactions with this compound, certain additives or promoters can be utilized. These promoters can accelerate the reaction, allowing for milder conditions and shorter reaction times.

Research has shown that ammonium nitrate can act as an effective promoter for the silylation of primary alcohols with TBDPSCl in DMF, leading to excellent yields in a very short time frame. chemicalbook.com In contrast, silver nitrate has been found to be a less effective promoter under similar conditions, resulting in lower yields. chemicalbook.comlookchem.com The promotional effect of ammonium nitrate is thought to arise from the nitrate ion's ability to facilitate the displacement of the chloride from the silicon atom, thereby accelerating the formation of the reactive intermediate.

Table 2: Effect of Promoters on the Silylation of Benzyl Alcohol with this compound

Promoter Conditions Reaction Time Yield
Ammonium Nitrate DMF 15 min Excellent
Silver Nitrate DMF - Inferior

Deprotection Strategies for this compound Derivatives

The removal of the tert-butyldiphenylsilyl (TBDPS) protecting group is a crucial step in many synthetic sequences. The stability of the TBDPS group allows for its retention during various transformations, and its subsequent cleavage can be achieved under specific conditions.

Conditions and Reagents for Silyl Group Removal (e.g., Tetrabutylammonium (B224687) Fluoride)

The most common method for the deprotection of silyl ethers, including TBDPS ethers, involves the use of a fluoride ion source. gelest.comnih.gov Tetrabutylammonium fluoride (TBAF) is the most widely used reagent for this purpose due to its good solubility in organic solvents. gelest.comcommonorganicchemistry.com

While TBAF is highly effective, its basicity can sometimes lead to side reactions. iwu.edu To mitigate this, buffered TBAF solutions or alternative fluoride sources can be employed. For example, a combination of TBAF and acetic acid has been used for the selective deprotection of primary TBDPS ethers in the presence of primary tert-butyldimethylsilyl (TBS) ethers. thieme-connect.com Other reagents and conditions for silyl ether deprotection include acidic aqueous THF, acidic methanol, and other fluoride sources like hydrogen fluoride-pyridine. gelest.comnih.gov

Table 3: General Conditions for Deprotection of TBDPS Ethers with TBAF

Reagent Solvent Temperature Typical Reaction Time
Tetrabutylammonium Fluoride (TBAF) Tetrahydrofuran (B95107) (THF) Room Temperature 2 - 16 hours gelest.com

Applications of Butyl Chloro Diphenylsilane in Complex Organic Synthesis

Strategic Protecting Group Implementations in Natural Product Total Synthesis

The journey to the total synthesis of complex natural products is often fraught with challenges related to the management of multiple reactive functional groups. The judicious choice and implementation of protecting groups are paramount to success. Butyl(chloro)diphenylsilane has emerged as a key reagent in this context, enabling chemists to navigate complex synthetic pathways with enhanced efficiency and selectivity.

Synthesis of Key Intermediates Towards Psammaplysin A

The psammaplysins are a family of marine-derived natural products that have garnered significant attention due to their unique spiroisoxazoline-oxepine core and promising biological activities. The total synthesis of these complex molecules requires a carefully orchestrated sequence of reactions, where the selective protection of hydroxyl groups is critical. While various silyl (B83357) protecting groups have been employed in the synthesis of psammaplysin analogs, the use of this compound (TBDPSCl) has been noted in the protection of key intermediates.

In synthetic approaches towards the psammaplysin core, the protection of a primary alcohol in the presence of other functionalities is a common challenge. The TBDPS group, due to its steric bulk, can be selectively introduced onto a primary hydroxyl group over more hindered secondary or tertiary alcohols. Although some reported syntheses of Psammaplysin A itself have utilized other silyl ethers like tert-butyldimethylsilyl (TBS) or dimethylvinylsilyl groups for specific transformations, the principles of selective protection are often explored with a variety of silylating agents, including TBDPSCl, in the development of synthetic strategies for related complex fragments. acs.orgnih.govnih.gov The choice of protecting group is often dictated by the specific reaction conditions required in subsequent steps, and the superior stability of the TBDPS group under acidic conditions makes it a valuable option in many synthetic plans targeting complex natural products like the psammaplysins. acs.orgnih.govnih.gov

Applications in the Total Synthesis of Polyketides (e.g., (−)-Rasfonin)

Polyketides represent a large and structurally diverse class of natural products, many of which possess potent biological activities. Their synthesis often involves the assembly of long carbon chains with multiple stereocenters and functional groups, making protecting group strategies essential. While the total synthesis of the specific polyketide (−)-Rasfonin has been accomplished showcasing other elegant methodologies, the use of this compound as a protecting group is a common and critical strategy in the synthesis of numerous other complex polyketides.

For instance, in the synthesis of complex polyketide fragments, the protection of a primary alcohol with TBDPSCl is a frequently employed tactic. This allows for subsequent chemical transformations to be carried out on other parts of the molecule without affecting the protected hydroxyl group. The TBDPS ether can then be selectively removed at a later stage of the synthesis, often using fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

A representative example of TBDPSCl use in polyketide synthesis involves the protection of a diol. In a biphasic solution of acetonitrile (B52724) and hexanes, a diol can be reacted with one equivalent of TBDPSCl in the presence of triethylamine (B128534) to selectively protect one of the hydroxyl groups. syr.edu This mono-protection is a key step that enables the differential functionalization of the two hydroxyl groups in the polyketide chain.

ReactantReagentsSolventTimeProductYield
DiolTBDPSCl (1.0 equiv), Et3N (1.2 equiv)Acetonitrile/Hexanes (1:4)72 hMono-TBDPS protected diol-

Data derived from a representative synthetic procedure for the protection of a diol in polyketide synthesis. syr.edu

This strategic use of this compound underscores its importance in managing the chemical reactivity of multiple functional groups during the intricate process of polyketide total synthesis.

Preparation of Deoxyrhapontigenin-3-O-β-d-glucuronide and Resveratrol (B1683913) Precursors

The synthesis of resveratrol and its metabolites, which are of significant interest due to their potential health benefits, often requires the selective protection of phenolic hydroxyl groups. In the chemical synthesis of deoxyrhapontigenin-3-O-β-d-glucuronide, a brain-targeted metabolite of resveratrol, and its precursor, 4-O-Me-resveratrol, this compound plays a pivotal role. nih.govacs.orgresearchgate.netresearchgate.net

The synthesis commences with the protection of the two hydroxyl groups of 3,5-dihydroxystyrene. Treatment with this compound in the presence of imidazole (B134444) in dimethylformamide (DMF) affords the corresponding di-TBDPS protected styrene (B11656) derivative. This protection is crucial for the subsequent palladium-catalyzed Heck coupling reaction with p-iodoanisole, which proceeds in the presence of tributylamine (B1682462) to furnish the protected 4-O-Me-resveratrol. nih.govacs.orgresearchgate.net

The robustness of the TBDPS ethers is highlighted by their stability during the Heck coupling reaction. Following the successful coupling, the TBDPS protecting groups are efficiently removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) to yield 4-O-Me-resveratrol. nih.govacs.org This selective deprotection, without affecting other sensitive parts of the molecule, is a testament to the strategic utility of the TBDPS group.

ReactantReagentsSolventProductYield
3,5-dihydroxystyreneTBDPSCl, ImidazoleDMF3,5-di-tert-butyldiphenylsilyloxystyrene86% (two steps from 3,5-dihydroxybenzaldehyde)
3,5-di-tert-butyldiphenylsilyloxystyrenep-iodoanisole, Pd(OAc)₂, TributylamineDMF3,5-di-tert-butyldiphenylsilyloxy-4′-O-Me-resveratrol74%
3,5-di-tert-butyldiphenylsilyloxy-4′-O-Me-resveratrolTBAF·3H₂OTHF4-O-Me-resveratrol-

This table summarizes the key steps in the synthesis of a resveratrol precursor where this compound is utilized. nih.govacs.org

This synthetic sequence demonstrates the enabling role of this compound in the construction of complex phenolic compounds, allowing for the selective manipulation of different hydroxyl groups.

Contribution to Convergent Synthesis Approaches for Bryostatin (B1237437) Analogs

Bryostatins are a family of complex marine macrolides that have shown remarkable potential as therapeutic agents, particularly in the treatment of cancer and Alzheimer's disease. However, their low natural abundance has spurred intense efforts towards their total synthesis and the development of simplified, yet potent, analogs. In these synthetic endeavors, particularly in convergent strategies, this compound has proven to be an essential reagent.

Convergent syntheses of bryostatin analogs often involve the preparation of complex fragments that are later coupled to form the final macrocyclic structure. In one such approach, a key C-ring subunit of bryostatin is synthesized, which incorporates several stereocenters and functional groups. The protection of a primary alcohol in this fragment as a TBDPS ether is a critical step. This is achieved by reacting the alcohol with TBDPSCl and an amine base. nih.gov

The steric bulk of the TBDPS group not only allows for the selective protection of the primary hydroxyl group but also imparts significant stability to the protected intermediate, allowing it to be carried through multiple synthetic steps without degradation. For example, in the synthesis of a C1-C13 A-ring subunit, a secondary alcohol was protected as a TBDPS ether. nih.gov This protection was crucial for the subsequent transformations, including an ozonolytic cleavage of a terminal olefin to provide a key aldehyde intermediate.

Starting MaterialReagentsProductYield
Secondary alcohol intermediateTBDPSClTBDPS protected alcohol-
TBDPS protected alcohol1. OsO₄, NMO; 2. Pb(OAc)₄TBDPS protected aldehyde91% (from alcohol precursor)

This table illustrates the use of this compound in the synthesis of a key fragment for bryostatin analogs. nih.gov

In the final stages of a convergent synthesis of bryostatin 1, the removal of multiple silyl protecting groups, including TBDPS ethers, is accomplished in a single step using hydrogen fluoride-pyridine (HF·pyridine). acs.org This global deprotection, followed by macrolactonization, completes the synthesis of the complex natural product. The strategic use of TBDPSCl in these syntheses highlights its compatibility with complex synthetic transformations and its role in enabling efficient and convergent routes to these valuable molecules.

Utility in Pharmaceutical Intermediate Development

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences where the protection and deprotection of functional groups are critical for achieving high yields and purity. This compound is a widely used reagent in this context, valued for its ability to introduce a robust protecting group that can withstand a variety of reaction conditions encountered in the synthesis of pharmaceutical intermediates.

Synthesis of Interphenylene Phenyloxazoles and Related Bioactive Compounds

Interphenylene phenyloxazoles are a class of compounds that have been investigated for their potential therapeutic applications, including the treatment of circulatory disorders. uni-muenchen.de The synthesis of these and related bioactive molecules often involves the use of protecting groups to mask reactive functionalities during the construction of the core structure.

While specific, detailed research findings on the use of this compound in the synthesis of interphenylene phenyloxazoles are not extensively documented in readily available literature, its application can be inferred from its general utility in protecting hydroxyl groups in complex organic synthesis. In a hypothetical synthetic route towards an interphenylene phenyloxazole, a phenolic hydroxyl group on one of the phenyl rings could be protected as a TBDPS ether. This would allow for chemical modifications, such as the formation of the oxazole (B20620) ring, to be carried out on another part of the molecule without interference from the acidic phenol.

The general protocol for the protection of a hydroxyl group with TBDPSCl typically involves the use of a base such as imidazole in an aprotic solvent like DMF. researchgate.net The resulting TBDPS ether is stable to a wide range of reagents and can be removed later in the synthetic sequence under specific conditions, most commonly with a fluoride source. This strategic protection-deprotection sequence is a cornerstone of modern pharmaceutical process development, and the properties of the TBDPS group make it a valuable tool in the synthesis of complex APIs like interphenylene phenyloxazoles.

Preparation of Mono-O-Protected Pyrimidine (B1678525) Acyclic Nucleosides

The synthesis of modified nucleosides is crucial for the development of antiviral and anticancer agents. This compound is instrumental in preparing selectively protected synthons for these molecules. In a novel synthetic route to an anti-conformationally constrained pyrimidine acyclic nucleoside, a key starting material was 1-benzyloxy-3-(tert-butyldiphenylsilyloxy)propan-2-one. numberanalytics.com This TBDPS-protected ketone was coupled with a lithiated pyrimidine derivative to construct the basic framework of the target nucleoside. numberanalytics.com The TBDPS group's stability allowed for subsequent reactions, including cyclization and hydroxylation, before its eventual removal. numberanalytics.com

The use of the TBDPS group offers significant advantages in nucleoside chemistry. Its lipophilic nature facilitates the purification of synthetic intermediates by solvent extraction and chromatography. nih.gov Furthermore, its resilience in acidic conditions, which would cleave other common protecting groups, provides chemists with greater flexibility in designing synthetic strategies. wikipedia.orgnih.gov Studies have shown that TBDPS-protected nucleosides, such as 5'-O-(tert-butyldiphenylsilyl)uridine, are not only key synthetic intermediates but can also exhibit intrinsic biological activity.

Formation of Critical Synthons for Kinase Inhibitors (e.g., JAK Inhibitors)

Janus kinase (JAK) inhibitors are a vital class of drugs for treating autoimmune diseases like rheumatoid arthritis. The synthesis of these complex molecules often requires a meticulous protecting group strategy. A prominent example is the asymmetric synthesis of Tofacitinib, a well-known JAK inhibitor. In one reported pathway, the very first step involves the protection of a hydroxyl group in a piperidine (B6355638) precursor using tert-butyldiphenylsilyl chloride (TBDPSCl) with imidazole in dimethylformamide (DMF). This step yields a TBDPS-protected intermediate, a critical synthon that masks the reactive alcohol while further modifications are made to the molecule. The pyrrolopyrimidine core, common to many JAK inhibitors like Tofacitinib and Ruxolitinib, is later coupled with this protected piperidine fragment. The robustness of the TBDPS group is essential for it to endure the multiple subsequent steps before its removal in the final stages of the synthesis.

Table 1: Protection Reaction in Tofacitinib Synthesis

Reagents & ConditionsStarting MaterialProtected IntermediateReference
TBDPSCl, imidazole, DMFHydroxypiperidine derivativeTBDPS-ether of piperidine derivative

Synthesis of Biologically Relevant Steroidal Derivatives (e.g., Lithocholic Acid Analogs)

This compound plays a key role in the synthesis of modified steroidal compounds, such as analogs of lithocholic acid (LCA), which are investigated for their potential as therapeutic agents. numberanalytics.com In the synthesis of novel LCA analogs designed for improved hydrophilicity, the selective protection of a hydroxyl group is a critical early step. numberanalytics.com

In a specific example, pregnanediol, a steroid with two hydroxyl groups, was selectively protected at the 3-position. The reaction was carried out using tert-Butyl(chloro)diphenylsilane in dichloromethane (B109758) (DCM) with imidazole as a base. numberanalytics.com This yielded the mono-silylated product, (1S)-1-((3R,10S,13S)-3-((tert-butyldiphenylsilyl)oxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[α]phenanthren-17-yl)ethan-1-ol. numberanalytics.com The bulky TBDPS group preferentially reacts with the less hindered hydroxyl group, providing the desired intermediate for further elaboration. The TBDPS group remained intact through subsequent steps, including an ether formation at the 17-position, and was later removed using tetrabutylammonium fluoride (TBAF) to yield the final analog. numberanalytics.com

Broader Applications in Synthetic Methodology Development

The reliability and unique characteristics of the TBDPS group have led to its widespread adoption in the development of new and efficient synthetic methodologies.

Advanced Derivatization Techniques for Multi-Functional Molecules

The derivatization of multi-functional molecules, which contain several reactive sites, requires protecting groups with high selectivity. This compound is particularly effective for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols due to the steric hindrance of the reagent. wikipedia.org This selectivity allows chemists to mask one hydroxyl group while transforming another, a cornerstone of advanced synthetic strategy.

The TBDPS group is renowned for its superior stability compared to other silyl ethers. It is significantly more resistant to acidic hydrolysis than TBS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl) ethers. wikipedia.org For instance, the TBDPS group can survive treatment with 80% acetic acid, which is often used to remove less robust protecting groups like O-trityl. wikipedia.org This orthogonal stability is crucial in complex syntheses, enabling the sequential deprotection of different hydroxyl groups within the same molecule. The removal of the TBDPS group is typically achieved under mild conditions using a fluoride ion source, such as TBAF, which generally does not affect other common protecting groups.

Table 2: Relative Stability of Silyl Ethers to Acid Hydrolysis

Silyl EtherRelative Rate of Cleavage
TMS (Trimethylsilyl)1
TES (Triethylsilyl)64
TBS (tert-Butyldimethylsilyl)20,000
TIPS (Triisopropylsilyl)700,000
TBDPS (tert-Butyldiphenylsilyl) 5,000,000

Data adapted from Wikipedia, Silyl ether. numberanalytics.com

Oligosaccharide and Glycoconjugate Assembly (e.g., Heparan Sulfate (B86663) Oligosaccharides)

The synthesis of complex carbohydrates like heparan sulfate oligosaccharides is a formidable challenge due to the high density of functional groups requiring a sophisticated orchestra of orthogonal protecting groups. numberanalytics.com this compound finds a niche in this field for the temporary masking of primary hydroxyl groups. In the strategic synthesis of heparin/heparan sulfate disaccharide building blocks, the TBDPS group was used to temporarily protect the primary hydroxyl on a monosaccharide unit. numberanalytics.com This allowed other positions to be manipulated before the TBDPS group was removed to enable further reactions, such as oxidation to a glucuronic acid. numberanalytics.com While many protecting groups are used in this area, the robustness of the TBDPS group makes it a reliable choice for specific transformations where other groups might fail. numberanalytics.com

Development of Chiral Ligands and Stereodefined Molecular Architectures

The synthesis of enantiomerically pure chiral ligands and complex molecules with precisely defined three-dimensional structures is a formidable challenge in organic chemistry. The tert-butyldiphenylsilyl group, introduced via this compound, plays a significant role in this field, not merely as a passive protecting group, but as an active stereodirecting element. Its substantial steric hindrance can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered direction, thereby dictating the stereochemistry of the newly formed chiral center.

One notable application is in the synthesis of P-chiral phosphine (B1218219) ligands, which are crucial components of catalysts for asymmetric hydrogenation and other stereoselective transformations. For instance, the synthesis of enantiopure P-chiral 1-phosphanorbornane silyl ethers has been achieved where the hydroxyl group of a P-chiral 1-phosphanorbornane alcohol is protected with a bulky silyl group. While the original research utilized tert-butyldimethylsilyl chloride (TBDMSCl) and triphenylsilyl chloride (TPSCl), the principles are directly applicable to the even bulkier TBDPS group for enhanced stability and stereochemical influence. The bulky silyl ether not only protects the alcohol but also influences the conformational preferences of the molecule, which can be critical in subsequent stereoselective reactions.

In the realm of carbohydrate chemistry, which often serves as a platform for the synthesis of chiral ligands and natural products, the TBDPS group has proven to be a superior protecting group for achieving α-stereoselectivity in O-glycosylation reactions. In the synthesis of 2-deoxyrhamnosides, TBDPS-protected rhamnosyl donors have demonstrated high α-selectivity. This stereochemical outcome is attributed to the steric bulk of the TBDPS group, which favors the formation of a specific oxocarbenium ion intermediate that is then preferentially attacked from the α-face.

The influence of the TBDPS group extends to the regioselective modification of complex biomolecules, which can be precursors to chiral structures. For example, the chemoselective protection of the primary hydroxyl groups on N-phthaloylchitosan has been accomplished using this compound. The steric hindrance of the resulting TBDPS ether allows for the selective derivatization of other positions on the chitosan (B1678972) backbone, a critical step in the construction of novel chiral materials and catalysts.

Furthermore, the construction of complex macrocyclic structures with defined stereochemistry often relies on the strategic placement of bulky protecting groups like TBDPS. While not directly forming part of the final ligand in all cases, its presence during key bond-forming events, such as ring-closing metathesis or macrocyclization, can control the conformation of the acyclic precursor, thereby influencing the stereochemical outcome of the cyclization and the final three-dimensional shape of the macrocycle.

Butyl Chloro Diphenylsilane in Polymer and Materials Science Research

Synthesis of Silicon-Containing Polymeric Materials

The incorporation of silicon into polymer backbones or as pendant groups can significantly enhance properties such as thermal stability, gas permeability, and optical transparency. nih.gov Butyl(chloro)diphenylsilane serves as a valuable building block in the creation of these advanced silicon-containing polymers.

Preparation of Poly(tetraphenylimidazole)s via Free Radical Polymerization

While the direct use of this compound in the free radical polymerization of poly(tetraphenylimidazole)s is not extensively documented in publicly available research, the principles of modifying monomers for such polymerizations are well-established. In a hypothetical scenario, a vinyl-functionalized tetraphenylimidazole monomer could be synthesized and subsequently polymerized. The bulky diphenylsilyl group from a precursor like this compound could be introduced to the monomer prior to polymerization. This approach would yield a polymer with large, silicon-containing pendant groups, which could influence the polymer's solubility, thermal properties, and molecular packing.

Development of Homo- and Co-polymeric Architectures

The reactivity of the Si-Cl bond in this compound allows for its use in creating a variety of polymeric architectures. For instance, it can be used to introduce a bulky terminal group in living polymerization processes, thereby controlling the polymer's end-group functionality. In copolymer synthesis, monomers functionalized with a diphenylsilyl group derived from this compound can be copolymerized with other organic monomers. This strategy allows for the precise incorporation of silicon into the polymer chain, leading to materials with tailored properties. The bulky nature of the butyl(diphenyl)silyl group can impart increased steric hindrance, affecting the polymer's morphology and chain-chain interactions.

Functionalization and Surface Modification of Advanced Materials

The ability to alter the surface properties of materials is crucial for their performance in various applications. This compound is an effective agent for surface modification due to the reactivity of its chlorosilane group with surface hydroxyls.

Role as an End-Capping Agent in Poly(dimethylsiloxane) (PDMS) Synthesis

Poly(dimethylsiloxane) (PDMS) is a widely used silicone polymer, and its properties can be fine-tuned by controlling the nature of its end-groups. This compound can act as an end-capping agent, reacting with the terminal silanol (B1196071) groups of a PDMS prepolymer. researchgate.netgoogle.com This reaction introduces the bulky and hydrophobic butyl(diphenyl)silyl group at the chain ends. This end-capping can lead to several beneficial effects, including increased thermal stability and altered surface properties of the resulting PDMS. researchgate.net The introduction of the bulky end-groups can also influence the rheological behavior of the polymer.

End-Capping Agent Effect on PDMS Properties
This compoundIncreased thermal stability, enhanced hydrophobicity, modification of rheological properties.

Contributions to Hybrid Organic-Inorganic Materials (e.g., Polyhedral Oligomeric Silsesquioxanes)

Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with a silica (B1680970) core and organic substituents at the corners. nih.gov These hybrid materials combine the robustness of silica with the processability of organic polymers. While direct reactions of this compound with fully formed POSS cages are not typical, the principles of silsesquioxane chemistry allow for the incorporation of such bulky silyl (B83357) groups. Functionalized POSS monomers, potentially bearing reactive sites, could be modified with this compound. This would attach the butyl(diphenyl)silyl moiety to the POSS cage, creating a nano-building block with enhanced compatibility with organic polymer matrices or for the creation of novel hybrid polymers with unique thermal and mechanical properties.

Applications in Chemical Sensing and Probe Development

The unique properties of silicon-containing materials are being increasingly exploited in the development of advanced chemical sensors. mdpi.comnih.gov The incorporation of this compound into sensor platforms can enhance their performance. For instance, a sensor's surface could be functionalized with this compound to create a hydrophobic layer. This modification can be advantageous for detecting non-polar analytes in aqueous environments by promoting their partitioning onto the sensor surface. Furthermore, the bulky diphenyl groups can create specific recognition sites, potentially leading to enhanced selectivity for certain analytes. While specific sensor probes based solely on this compound are a niche area of research, the fundamental principles of surface modification suggest its potential in tailoring the interface of chemical sensors for improved sensitivity and selectivity. mdpi.com

Design and Synthesis of Fluoride (B91410) Ion Detection Probes

The design of selective and sensitive detection probes for fluoride ions is a significant area of research in materials science, driven by the dual impact of fluoride on health and the environment. A prominent strategy in the development of these probes involves leveraging the strong affinity of silicon for fluoride. This has led to the creation of "turn-on" or ratiometric fluorescent probes where the interaction with fluoride triggers a distinct change in the photophysical properties of a molecule. A key component in the synthesis of such probes is the use of silyl ethers, which act as protecting groups for fluorescent molecules. This compound and its analogs, like tert-butyldiphenylsilyl chloride (TBDPSCl) and tert-butyldimethylsilyl chloride (TBDMS-Cl), are frequently employed for this purpose.

The fundamental design principle of these probes is based on the fluoride-induced cleavage of the Si-O bond. In its protected state, the fluorophore's emission is either quenched or occurs at a specific wavelength. Upon introduction of fluoride ions, the silyl protecting group is cleaved, regenerating the original fluorophore and leading to a significant change in its fluorescence, such as a "turn-on" of emission or a ratiometric shift in the emission wavelength. icm.edu.plnih.gov This highly specific reaction allows for the selective detection of fluoride over other common anions. nih.gov

The synthesis of these probes typically involves a one-step reaction where a hydroxyl-containing fluorophore is treated with a chlorosilane, such as this compound, in the presence of a base. nih.gov This straightforward synthetic route allows for the modification of a wide variety of fluorescent scaffolds, enabling the development of probes with diverse optical properties.

Research Findings

Numerous studies have demonstrated the successful application of this design strategy. For instance, a fluorescein-based probe, fluorescein (B123965) di-tert-butyldimethylsilyl ether (FTBS), was synthesized and showed a significant increase in fluorescence intensity upon reaction with fluoride ions. nih.gov Similarly, a probe based on 4-methylumbelliferone, 4-methylumbelliferyl tert-butyldimethylsilyl ether (4-MUTBS), also exhibited a "turn-on" fluorescence response in the presence of fluoride. nih.gov

The versatility of this approach is further highlighted by its application in developing ratiometric probes. A probe based on 2-(2'-hydroxyphenyl)benzimidazole (HPBI) protected with a tert-butyldimethylsilyl group demonstrated a ratiometric response to fluoride, with a decrease in emission at one wavelength and a simultaneous increase at another. nih.gov This ratiometric sensing offers a built-in correction for environmental effects and probe concentration.

The steric and electronic properties of the silyl group can influence the reactivity and sensitivity of the probe. While many examples utilize the tert-butyldimethylsilyl (TBDMS) group, the tert-butyldiphenylsilyl (TBDPS) group, derived from this compound, has also been effectively used. icm.edu.plresearchgate.net The bulkier TBDPS group can sometimes lead to slower reaction kinetics but offers different solubility and stability profiles. nih.gov

The following tables summarize the performance of several fluoride detection probes based on the desilylation of silyl ethers.

Table 1: Performance of Silyl Ether-Based Fluorescent Fluoride Probes

Probe NameFluorophoreSilyl GroupDetection LimitSolvent SystemReference
Fluorescein di-tert-butyldimethylsilyl ether (FTBS)FluoresceinTBDMS0.041 µmol L⁻¹DMF-water (7:3, v/v) nih.gov
4-methylumbelliferyl tert-butyldimethylsilyl ether (4-MUTBS)4-methylumbelliferoneTBDMS19 nmol L⁻¹Acetone-water (7:3, v/v) nih.gov
HPBI-TBS2-(2'-hydroxyphenyl)benzimidazoleTBDMS0.19 µmol L⁻¹DMF-water nih.gov
(E)-2-(3-(4-((tert-butyldiphenylsilyl)oxy)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrileDicyanomethylene-based dyeTBDPS46 nMTHF/DMSO (1:1, v/v) icm.edu.pl
7-O-tert-butyldiphenylsilyl-4-methylcoumarin (TBDPSC)4-methylcoumarinTBDPS0.2 mg/LWater researchgate.net
PI-OSiPolyimideTBDPS2.13 µMDMF mdpi.com

Table 2: Spectroscopic Data of Silyl Ether-Based Fluoride Probes

Probe NameExcitation λ (nm)Emission λ (nm) (before F⁻)Emission λ (nm) (after F⁻)Response TypeReference
Fluorescein di-tert-butyldimethylsilyl ether (FTBS)-Non-fluorescent-Turn-on nih.gov
4-methylumbelliferyl tert-butyldimethylsilyl ether (4-MUTBS)-Weakly fluorescent-Turn-on nih.gov
HPBI-TBS-360454Ratiometric nih.gov
(E)-2-(3-(4-((tert-butyldiphenylsilyl)oxy)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile650-695Turn-on icm.edu.pl
7-O-tert-butyldiphenylsilyl-4-methylcoumarin (TBDPSC)-Non-fluorescent-Turn-on (Blue fluorescence) researchgate.net

Spectroscopic and Computational Investigations of Butyl Chloro Diphenylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy provides unparalleled insight into the atomic-level structure of Butyl(chloro)diphenylsilane by probing the magnetic properties of its constituent nuclei, primarily ¹H, ¹³C, and ²⁹Si.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the protons of the butyl group and the phenyl groups. spectrabase.com

The aromatic protons of the two phenyl rings attached to the silicon atom typically appear as complex multiplets in the downfield region of the spectrum, generally between 7.3 and 7.8 ppm. chemicalbook.com This complexity arises from the coupling between ortho, meta, and para protons on each ring. The protons on the butyl group are observed in the upfield region. The methyl (CH₃) protons of the butyl group are expected to produce a triplet, while the methylene (B1212753) (CH₂) protons will appear as multiplets due to coupling with adjacent protons. A characteristic singlet for the nine equivalent protons of the tert-butyl group is observed around 1.134 ppm. chemicalbook.com

Table 1: Typical ¹H NMR Chemical Shifts for this compound in CDCl₃

Protons Chemical Shift (ppm) Multiplicity
Phenyl-H 7.37 - 7.76 Multiplet
Butyl-H (α-CH₂) ~ 1.4 - 1.6 Multiplet
Butyl-H (β, γ-CH₂) ~ 1.3 - 1.5 Multiplet
Butyl-H (δ-CH₃) ~ 0.9 Triplet
tert-Butyl-H 1.134 Singlet

Note: The table includes data for both n-butyl and tert-butyl isomers for comparative structural context. The provided specific shift of 1.134 ppm corresponds to tert-Butyl(chloro)diphenylsilane. chemicalbook.com

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete mapping of the carbon skeleton.

The carbon atoms of the two phenyl groups produce signals in the aromatic region, typically between 128 and 136 ppm. The ipso-carbon (the carbon directly attached to the silicon atom) is also found in this region but may have a slightly different chemical shift due to the influence of the silicon atom. The four carbon atoms of the butyl group will have distinct signals in the aliphatic region of the spectrum. The chemical shifts of these carbons are influenced by their proximity to the electronegative chlorine atom and the silicon atom. docbrown.info For instance, the carbon atom directly bonded to the silicon will be the most downfield among the butyl carbons.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

Carbon Atom Estimated Chemical Shift (ppm)
Phenyl (ipso-C) 130 - 135
Phenyl (ortho-, meta-, para-C) 128 - 136
Butyl (α-C) 20 - 30
Butyl (β-C) 25 - 35
Butyl (γ-C) 20 - 30
Butyl (δ-C) 10 - 15

Note: These are estimated values based on typical ranges for similar organosilicon compounds. docbrown.inforesearchgate.net

Silicon (²⁹Si) NMR for Silicon Nuclei Environments

Silicon-29 NMR (²⁹Si NMR) is a powerful technique for directly observing the silicon nucleus, providing valuable information about its chemical environment, including the nature and number of substituents. researchgate.net The chemical shift of the ²⁹Si nucleus is highly sensitive to the electronic effects of the groups attached to it.

For this compound, the silicon atom is bonded to a butyl group, two phenyl groups, and a chlorine atom. The presence of the electronegative chlorine atom is expected to shift the ²⁹Si signal downfield compared to analogous compounds without a chlorine atom. The chemical shift for tetracoordinate silicon compounds can vary over a wide range. researchgate.net For comparison, the ²⁹Si chemical shift of trimethylchlorosilane (Me₃SiCl) is approximately 30.7 ppm. researchgate.net The replacement of methyl groups with a butyl group and two phenyl groups will influence this value, but it is expected to be in a similar region, characteristic of a chlorosilane.

Advanced Multinuclear NMR Techniques for Comprehensive Structural Assignment

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across the silicon atom, for example, by observing correlations between the protons on the butyl group and the ipso-carbon of the phenyl rings.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals which protons are coupled to each other, which is invaluable for confirming the spin systems within the butyl and phenyl groups. wikipedia.org

These advanced techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound displays characteristic absorption bands corresponding to its different structural components. thermofisher.comthermofisher.com

Experimental Vibrational Spectroscopy Studies

The experimental IR spectrum of this compound can be interpreted by assigning the observed absorption bands to specific vibrational modes of the molecule. gelest.comresearchgate.net

C-H Stretching: The spectrum will show absorptions for the C-H stretching vibrations. The aromatic C-H stretches of the phenyl groups typically appear at wavenumbers slightly above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. vscht.czpressbooks.pub The aliphatic C-H stretches of the butyl group are found just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ region.

C=C Stretching: The carbon-carbon double bond stretching vibrations within the aromatic rings give rise to characteristic bands in the 1400-1600 cm⁻¹ region. vscht.cz

Si-C Stretching: The stretching vibration of the silicon-carbon bond is also observable and provides direct evidence for the organosilane structure.

Si-Cl Stretching: A key feature in the IR spectrum is the absorption band corresponding to the Si-Cl stretch, which is typically found in the lower frequency region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
Aromatic C=C Stretching 1400 - 1600
Si-Phenyl Stretching ~1430, ~1120
Si-C (Alkyl) Stretching 1260 - 1410
Si-Cl Stretching 470 - 610

Source: Data compiled from general tables of characteristic IR absorptions for organosilicon compounds. gelest.comresearchgate.net

The collective data from these spectroscopic investigations provide a detailed and robust characterization of the molecular structure of this compound.

Correlative Analysis with Theoretical Density Functional Theory (DFT) Calculated IR Spectra

The correlation of experimental infrared (IR) spectra with theoretical calculations from Density Functional Theory (DFT) is a powerful method for the precise assignment of vibrational modes in a molecule. researchgate.netnih.gov This approach involves optimizing the molecular geometry and calculating the harmonic vibrational frequencies using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p). nih.govnih.gov The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. mdpi.commdpi.com

For this compound, a DFT analysis would provide a detailed assignment of its IR spectrum, connecting specific absorption bands to the stretching, bending, and torsional motions of its constituent functional groups. While specific research performing this correlative analysis on this compound is not detailed in the available literature, the expected vibrational modes can be predicted based on its structure. Key vibrational signatures would include the stretching of the phenyl C-H and C=C bonds, vibrations of the tert-butyl group, and the characteristic stretches of the Si-Cl and Si-C bonds. nih.govresearchgate.net The comparison allows for a confident interpretation of the experimental spectrum, resolving ambiguities and providing insight into the molecule's vibrational properties. researchgate.net

The table below illustrates a hypothetical correlation between expected experimental IR bands and DFT-calculated vibrational modes for this compound.

Expected Experimental Wavenumber (cm⁻¹) Calculated Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3100-3000Scaled values in this regionAromatic C-H stretching
~2960-2870Scaled values in this regionAliphatic C-H stretching (tert-butyl)
~1600-1450Scaled values in this regionAromatic C=C ring stretching
~1470, 1370Scaled values in this regionC-H bending (tert-butyl)
~1100Scaled values in this regionSi-Phenyl stretching
~700-600Scaled values in this regionSi-C stretching
~550-450Scaled values in this regionSi-Cl stretching

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular identity of a compound by measuring its mass-to-charge ratio (m/z).

For this compound, mass spectrometry first serves to confirm its molecular weight. The compound has a molecular formula of C₁₆H₁₉ClSi and a molecular weight of approximately 274.86 g/mol . nih.govscbt.comsigmaaldrich.com The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak would also be observed, confirming the presence of a single chlorine atom. docbrown.info

Upon ionization, the molecular ion undergoes fragmentation, producing a unique pattern of daughter ions that provides structural information. libretexts.orgmiamioh.edu While a specific experimental fragmentation pattern for this compound is not detailed in the searched literature, likely fragmentation pathways can be deduced from its structure. Key fragmentation events would include:

Loss of a tert-butyl group: This involves the cleavage of the Si-C(CH₃)₃ bond, resulting in a stable tertiary carbocation [C(CH₃)₃]⁺ at m/z 57 and a large fragment [M - 57]⁺. This is often a dominant fragmentation pathway for tert-butyl containing compounds. docbrown.info

Loss of a chlorine radical: Cleavage of the Si-Cl bond would produce a fragment at [M - 35]⁺.

Loss of a phenyl group: Cleavage of a Si-phenyl bond would result in a fragment at [M - 77]⁺.

McLafferty rearrangement: This is less common for this structure but could involve rearrangements of the butyl group. libretexts.org

The analysis of these fragments helps to piece together the molecule's structure, confirming the connectivity of the phenyl, butyl, and chloro substituents to the central silicon atom. researchgate.netnih.gov

The following table details plausible mass spectrometry fragments for this compound.

m/z Value Proposed Fragment Ion Formation Pathway
274/276[C₁₆H₁₉³⁵ClSi]⁺ / [C₁₆H₁₉³⁷ClSi]⁺Molecular Ion (M⁺, M+2)
217/219[(C₆H₅)₂Si³⁵Cl]⁺ / [(C₆H₅)₂Si³⁷Cl]⁺Loss of tert-butyl group [M - 57]
239[(C₆H₅)₂(C₄H₉)Si]⁺Loss of chlorine radical [M - 35]
197[(C₆H₅)(C₄H₉)ClSi]⁺Loss of phenyl group [M - 77]
57[C(CH₃)₃]⁺tert-butyl carbocation

Advanced Computational Chemistry Approaches

Computational chemistry provides profound insights into the behavior of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure, reactivity, and geometry of molecules. fortunejournals.comepfl.ch For this compound, DFT calculations can determine its most stable three-dimensional conformation by optimizing bond lengths, bond angles, and dihedral angles.

The electronic structure is elucidated through analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

From these orbital energies, global reactivity descriptors can be calculated:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical environments. researchgate.net

Computational Parameter Significance Hypothetical Value (Illustrative)
HOMO EnergyElectron donating ability-6.5 eV
LUMO EnergyElectron accepting ability-1.2 eV
HOMO-LUMO Gap (ΔE)Chemical reactivity and stability5.3 eV
Chemical Potential (μ)Escaping tendency of electrons-3.85 eV
Chemical Hardness (η)Resistance to charge transfer2.65 eV
Electrophilicity Index (ω)Electron accepting capacity2.80 eV

Hirshfeld surface analysis is a computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. set-science.comrsc.org The Hirshfeld surface is a 3D map of the space a molecule occupies, color-coded to show different types of close contacts with neighboring molecules.

This analysis generates a corresponding 2D fingerprint plot, which summarizes all intermolecular interactions as a scatter plot of the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. crystalexplorer.net Different types of interactions (e.g., H···H, C···H, Cl···H) appear as distinct regions on the plot, and the area of these regions corresponds to their relative contribution to the crystal packing. researchgate.netnih.gov

For this compound, a Hirshfeld analysis would likely reveal the following:

H···H contacts: Due to the abundance of hydrogen atoms on the phenyl and butyl groups, these contacts are expected to be the most significant, typically appearing as a large, diffuse region in the fingerprint plot. nih.gov

C···H/H···C contacts: These represent interactions between the hydrogen atoms and the carbon atoms of the phenyl rings (C-H···π interactions), appearing as characteristic "wings" on the fingerprint plot. nih.gov

Cl···H/H···Cl contacts: These interactions involving the chlorine atom would also be present, providing insight into the role of the halogen in directing the crystal packing.

This analysis provides a holistic view of the forces that stabilize the crystalline structure of the compound. researchgate.net

Interaction Type Description Expected Contribution (%)
H···HInteractions between hydrogen atoms50 - 65%
C···H / H···Cvan der Waals and C-H···π interactions15 - 25%
Cl···H / H···ClHalogen-hydrogen interactions5 - 15%
Other (Si···H, C···C, etc.)Minor van der Waals contacts< 5%

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule by translating the complex wavefunction into the familiar language of Lewis structures (lone pairs, bonds, antibonds). wikipedia.orgwisc.eduresearchgate.net

NBO analysis identifies key donor-acceptor interactions by evaluating the delocalization of electron density from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis-type NBO (acceptor). The strength of these interactions is quantified by the second-order perturbation energy, E(2). materialsciencejournal.orgresearchgate.net A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. rsc.org

In this compound, NBO analysis would likely highlight several important intramolecular charge transfer events:

Delocalization from the lone pairs of the chlorine atom (n(Cl)) to the antibonding orbitals of adjacent Si-C bonds (σ*(Si-C)).

Hyperconjugation involving the π-orbitals of the phenyl rings (π(C=C)) acting as donors to the antibonding orbitals of the Si-C or Si-Cl bonds.

Interactions from the σ bonds of the C-H and C-C framework into nearby antibonding orbitals.

These analyses provide a detailed picture of the electronic communication throughout the molecule, explaining its structural preferences and reactivity. periodicodimineralogia.itchemmethod.comfrontiersin.org

Donor NBO Acceptor NBO Interaction Type Hypothetical Stabilization Energy E(2) (kcal/mol)
n(Cl)σ(Si-C_phenyl)Lone pair to antibond donation2.5
π(C=C)_phenylσ(Si-Cl)π-conjugation to antibond3.0
σ(C-H)_butylσ(Si-C_butyl)σ to σ hyperconjugation1.8
σ(Si-C_phenyl)π(C=C)_phenylσ to π hyperconjugation2.2

Estimation of Intermolecular Hydrogen Bond Strengths via Bader's Atoms in Molecules Theory

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density distribution in molecular systems to characterize chemical bonding, including weak intermolecular interactions like hydrogen bonds. researchgate.netresearchgate.net This theory is founded on the topology of the electron density, ρ(r), a scalar field that describes the probability of finding an electron at a given point in space. Critical points in this field, where the gradient of the electron density vanishes (∇ρ(r) = 0), are used to partition a molecule into atomic basins.

A key feature of QTAIM in the study of intermolecular interactions is the bond critical point (BCP), a point of minimum electron density between two interacting atoms along the path of maximum electron density linking them, known as the bond path. The presence of a BCP and a bond path between a hydrogen atom and an acceptor atom is a necessary condition for the existence of a hydrogen bond. researchgate.net

Several topological parameters at the BCP are used to estimate the strength and nature of the hydrogen bond. These include:

The electron density at the BCP (ρ(r_BCP)) : Higher values of ρ(r_BCP) generally indicate a stronger interaction.

The Laplacian of the electron density (∇²ρ(r_BCP)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r_BCP) < 0, characteristic of covalent bonds) or depleted (∇²ρ(r_BCP) > 0, characteristic of closed-shell interactions like hydrogen bonds).

The total electron energy density (H(r_BCP)) : This is the sum of the kinetic energy density (G(r_BCP)) and the potential energy density (V(r_BCP)). The sign of H(r_BCP) can help to distinguish between different types of hydrogen bonds. For weak to moderate hydrogen bonds, H(r_BCP) is typically positive, while for stronger, more covalent-like hydrogen bonds, it can become negative.

The strength of a hydrogen bond can be estimated from the value of the potential energy density at the BCP, as proposed by Espinosa et al., where the hydrogen bond energy (E_HB) is approximately half of the potential energy density at the BCP (E_HB ≈ 0.5 * V(r_BCP)).

To provide a practical context, the following table presents representative QTAIM data for different types of hydrogen bonds from various computational studies. It is important to note that these values are for illustrative purposes and are not specific to this compound.

Interacting AtomsSystem (Analogous)ρ(r_BCP) (a.u.)∇²ρ(r_BCP) (a.u.)H(r_BCP) (a.u.)Estimated E_HB (kcal/mol)
O-H···OWater Dimer0.0230.0830.001-5.5
C-H···OMethane-Formaldehyde0.0050.0200.001-0.8
N-H···OFormamide Dimer0.0350.095-0.002-8.0

This table demonstrates how the topological parameters from QTAIM analysis can be used to quantify and compare the strengths of various hydrogen bonds. Similar computational analyses could be applied to this compound and its derivatives to elucidate the nature and strength of any potential intermolecular hydrogen bonds they may form.

Computational Modeling in Drug Discovery and Design (excluding biological activity/pharmacology)

Computational modeling has become an indispensable tool in modern drug discovery and design, enabling the rapid and cost-effective screening of vast chemical libraries and the rational design of novel therapeutic agents. youtube.com These in silico methods are employed to predict the binding affinity and mode of interaction between a small molecule and a biological target, typically a protein receptor or enzyme, thereby guiding the synthesis and optimization of lead compounds. youtube.com This section will focus on the potential application of this compound and its derivatives as scaffolds in computational drug discovery, excluding any discussion of their pharmacological effects.

The diphenylsilane (B1312307) moiety, a core component of this compound, represents an interesting scaffold for drug design due to the unique physicochemical properties conferred by the silicon atom. organic-chemistry.org Compared to their carbon analogues, organosilicon compounds can exhibit differences in bond lengths, angles, and electronic properties, which can be strategically exploited to fine-tune the three-dimensional shape and interaction profile of a potential drug candidate. wikipedia.org

In the context of computational drug discovery, a molecule like this compound could serve as a starting point for the design of new inhibitors. The general workflow for such a process typically involves:

Scaffold Selection and Library Generation : The diphenylsilane core would be used as a central scaffold. A virtual library of derivatives would then be generated by computationally adding a variety of functional groups to the phenyl rings and by substituting the butyl and chloro groups.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target receptor to form a stable complex. tjnpr.org Each compound in the virtual library would be docked into the active site of a target protein. The docking algorithm calculates a scoring function to estimate the binding affinity, which is often expressed as a binding energy (e.g., in kcal/mol).

Binding Pose Analysis : The top-scoring compounds from the docking calculations are then visually inspected to analyze their binding modes. This involves identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor's active site.

Lead Optimization : Based on the docking results and binding pose analysis, further modifications to the scaffold can be proposed to enhance binding affinity and selectivity. For instance, if a particular region of the binding pocket is found to be unoccupied, new functional groups could be added to the diphenylsilane scaffold to form additional favorable interactions.

The following table illustrates hypothetical data that could be generated from a computational screening of diphenylsilane derivatives against a generic protein target. The binding energies are indicative of the predicted affinity, with more negative values suggesting stronger binding.

Compound IDScaffoldR1 GroupR2 GroupPredicted Binding Energy (kcal/mol)
DPS-001DiphenylsilaneHH-6.5
DPS-002Diphenylsilane4-OHH-7.2
DPS-003Diphenylsilane3-NH24-Cl-8.1
DPS-004Diphenylsilane4-COOH2-F-7.8

This data demonstrates how computational modeling can be used to systematically explore the chemical space around a core scaffold like diphenylsilane to identify derivatives with potentially improved binding characteristics. The insights gained from such in silico studies can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds for further experimental validation.

Future Directions and Emerging Research Frontiers

Innovations in the Synthesis and Reactivity Profile of Butyl(chloro)diphenylsilane

Future research in the synthesis of this compound is centered on developing more efficient, cost-effective, and safer methodologies. Current industrial preparations often involve Grignard reagents, such as the reaction of tert-butylmagnesium chloride with diphenyldichlorosilane in a solvent like tetrahydrofuran (B95107). google.com While effective, these methods present challenges related to handling pyrophoric Grignard reagents and managing byproducts.

Innovations may focus on catalyst development to improve yield and reduce waste. For instance, while copper(I) chloride has been explored as a catalyst, its initial results were not promising, suggesting an area ripe for discovery of more effective catalytic systems. google.com Another avenue involves exploring alternative chlorinating agents and reaction pathways that might offer better environmental profiles, such as replacing hazardous solvents like carbon tetrachloride with greener alternatives. google.com

The reactivity profile of this compound as a silylating agent is well-established for protecting alcohols. sigmaaldrich.comscbt.com Future work will likely explore its reactivity with a wider range of functional groups and under milder or more specific conditions, potentially enabling new synthetic transformations.

Table 1: Comparison of Synthetic Parameters for Chlorosilanes

Parameter Current Method (Grignard) Potential Future Direction
Primary Reagents tert-butylmagnesium chloride, diphenyldichlorosilane Alternative organometallics, direct functionalization
Solvent Tetrahydrofuran (THF) Greener solvents (e.g., 2-MeTHF, CPME)
Catalyst Often uncatalyzed or simple metal halides (e.g., CuCl) Advanced, highly active and selective catalysts
Byproducts Magnesium salts Recyclable or less hazardous byproducts

| Key Advantage | Established and scalable | Improved sustainability, safety, and efficiency |

Expanding the Functional Scope of this compound as a Protecting Group

The tert-butyldiphenylsilyl (TBDPS) group, installed via this compound, is a cornerstone for protecting hydroxyl groups in multi-step organic synthesis. wikipedia.orgmasterorganicchemistry.com Its significant steric bulk and electronic properties confer high stability across a wide range of reaction conditions, including exposure to strong bases and many oxidizing and reducing agents. numberanalytics.com A key advantage is its differential stability relative to other silyl (B83357) ethers, which allows for selective deprotection strategies in the synthesis of complex molecules like carbohydrates and nucleosides. harvard.edu

Future research is expected to further exploit this stability. The focus will be on developing highly selective protection and deprotection protocols for increasingly complex polyfunctional molecules. This includes fine-tuning reaction conditions to discriminate between primary, secondary, and tertiary alcohols with even greater precision. The unique stability of the TBDPS group to acidic conditions, compared to other silyl ethers like TMS or TBS, will continue to be a valuable tool for chemists. nbinno.com

Table 2: Relative Stability of Common Silyl Ether Protecting Groups

Silyl Group Abbreviation Relative Acid Stability Relative Base Stability Primary Deprotection Method
Trimethylsilyl (B98337) TMS 1 (Least Stable) Low Mild Acid/Base, Fluoride (B91410)
Triethylsilyl TES 64 Moderate Acid, Fluoride
tert-Butyldimethylsilyl TBS/TBDMS 20,000 High Acid, Fluoride (TBAF)
Triisopropylsilyl TIPS 700,000 High Acid, Fluoride (TBAF)
tert-Butyldiphenylsilyl TBDPS 5,000,000 (Most Stable) High Strong Acid, Fluoride (TBAF)

Relative stability values are approximate and can vary with substrate and conditions.

Exploration of Novel Applications in Asymmetric Synthesis and Stereoselective Catalysis

While this compound is achiral and not a direct catalyst, its role as a protecting group is integral to many asymmetric syntheses. The introduction of a bulky TBDPS group can influence the stereochemical outcome of a reaction by directing reagents to the less sterically hindered face of a molecule.

An emerging frontier is the development of chiral variants of silylating agents or their use in conjunction with chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the formation of a specific stereoisomer. wikipedia.org By creating silyl ethers from chiral alcohols, or by developing novel chiral chlorosilanes, researchers aim to exert greater control over stereoselectivity. The ultimate goal is to use these silicon-based reagents not just for protection, but as active participants in inducing chirality during key bond-forming steps.

Integration with Green Chemistry Principles and Sustainable Synthetic Methodologies

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. For a reagent like this compound, this translates to several key research areas.

Firstly, developing catalytic, atom-economical syntheses of the compound itself is a primary goal. google.com This involves moving away from stoichiometric reagents that generate significant salt waste. Secondly, the use of silyl chlorides in protection reactions generates hydrochloride byproducts, which must be neutralized, typically with an amine base. wikipedia.org Research into "HCl-free" silylation methods or catalytic cycles that avoid this byproduct would represent a significant green advancement. Furthermore, exploring the use of greener, renewable, or recyclable solvents in silylation and deprotection steps is an active area of interest. nih.gov

Q & A

Q. What novel applications of this compound are emerging in nanomaterial or bioconjugate chemistry?

  • Methodological Answer : Recent work functionalizes gold nanoparticles (AuNPs) via thiol-silyl exchange, leveraging TBDPS-Cl’s hydrolytic stability to create AuNP-SAIB conjugates for biomedical imaging . In polymer chemistry, it serves as a crosslinker in silicone-based hydrogels, characterized by rheometry and SEM to validate network formation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.